2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound (CAS 899759-19-4, BG14832) features a 3-oxo-3,4-dihydropyrazine core substituted at position 4 with a 3-fluoro-4-methylphenyl group. A sulfanyl-acetamide chain bridges the pyrazine ring to a 4-methylphenyl group. Its molecular formula is C₂₀H₁₈FN₃O₃S (MW: 399.44 g/mol) .
Properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-3-6-15(7-4-13)23-18(25)12-27-19-20(26)24(10-9-22-19)16-8-5-14(2)17(21)11-16/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAIVEBZOIPSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-fluoro-4-methylphenyl isothiocyanate with appropriate amines to form the desired pyrazine ring structure . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the pyrazine ring or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituents
Key Observations :
- Heterocyclic Core: The target compound and nucleoside analogs (4l, 21) share the 3-oxo-3,4-dihydropyrazine core, whereas thieno[3,2-d]pyrimidin derivatives and hydrazinylidene-cyanide compounds utilize distinct heterocycles.
- Substituent Effects : The 3-fluoro-4-methylphenyl group in BG14832 introduces electron-withdrawing and lipophilic properties, contrasting with the electron-donating methoxy group in 13b . The trifluoromethoxy group in enhances metabolic stability compared to BG14832’s methylphenyl.
Physicochemical and Spectral Properties
Biological Activity
The compound 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H20FN3O2S2
- Molecular Weight : 453.56 g/mol
- CAS Number : Not available
The compound features a complex structure that includes a dihydropyrazine core and various aromatic substituents, which may influence its biological interactions.
Research indicates that compounds with similar structures often act on multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfanyl group may enhance the compound's ability to interact with thiol-containing proteins, potentially modulating their activity.
Anticancer Activity
Several studies have suggested that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
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Case Study: In Vitro Cytotoxicity
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control groups.
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Mechanistic Insights :
- The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Preliminary screening has indicated that this compound possesses antimicrobial properties:
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Antibacterial Assays :
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL for both strains, suggesting moderate antibacterial activity.
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Mechanism :
- The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of protein synthesis through binding to ribosomal subunits.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Caspase activation | |
| A549 | 25 | Bcl-2 modulation | |
| Antimicrobial | Staphylococcus aureus | 50 | Disruption of cell wall synthesis |
| Escherichia coli | 50 | Inhibition of protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
